Flubrotizolam

Description

Properties

IUPAC Name |

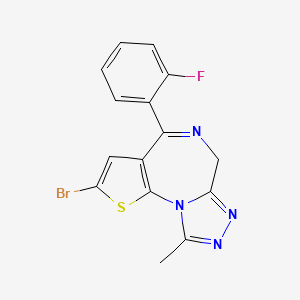

4-bromo-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZDBDBHBXLWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(S3)Br)C(=NC2)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206503 | |

| Record name | Flubrotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57801-95-3 | |

| Record name | Flubrotizolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057801953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubrotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROTIZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWK85P59MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Flubrotizolam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flubrotizolam (2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a potent thienotriazolodiazepine derivative. This document provides a comprehensive technical overview of its synthesis and chemical characterization, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines information from analogous compounds, particularly brotizolam, with general synthetic strategies for this class of molecules and analytical data from various sources. It is important to note that this compound is a designer drug and a controlled substance in many jurisdictions.

Chemical Identity and Physicochemical Properties

This compound is a synthetic compound belonging to the thienotriazolodiazepine class, structurally related to well-known benzodiazepines. Its structure features a thiophene (B33073) ring fused to a triazolo-diazepine ring system.

| Property | Value | Source |

| IUPAC Name | 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepine | |

| CAS Number | 57801-95-3 | |

| Molecular Formula | C₁₅H₁₀BrFN₄S | |

| Molecular Weight | 377.23 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | DMF: 5 mg/mLDMSO: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | |

| λmax | 244 nm |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound likely starts from a substituted 2-aminothiophene derivative. The key steps would involve the formation of the diazepine (B8756704) ring and subsequent cyclization to form the triazole ring.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on the synthesis of similar thienotriazolodiazepines. These should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of the Thieno[3,2-e]diazepine-2-thione Intermediate

A substituted 2-aminothiophene, likely a 2-amino-3-(2-fluorobenzoyl)thiophene derivative, would serve as the starting material. This could be synthesized via the Gewald reaction. The thieno[3,2-e]diazepine-2-thione can be formed by reacting the aminothiophene with a suitable reagent to build the diazepine ring, followed by thionation.

Step 2: Formation of the 2-Hydrazinyl-thieno[3,2-e]diazepine

The thienodiazepinethione is then reacted with hydrazine hydrate. This reaction typically involves heating the reactants in a suitable solvent like ethanol (B145695) to substitute the thione group with a hydrazine moiety.

Step 3: Cyclization to this compound

The final step is the formation of the triazole ring. This is commonly achieved by reacting the hydrazinyl intermediate with an orthoester, such as triethyl orthoacetate, in the presence of an acid catalyst. This reaction leads to the cyclization and formation of the triazolo ring, yielding this compound.

Chemical Characterization

The characterization of this compound relies on various analytical techniques to confirm its structure and purity.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification of this compound. The fragmentation pattern provides a characteristic fingerprint of the molecule.

| Ion | m/z (Observed) | Putative Fragment Structure |

| [M+H]⁺ | 377.9862 | Intact molecule with a proton |

| [M-Br]⁺ | 298.0676 | Loss of the bromine atom |

| [M-Br-N₂]⁺ | 270.0621 | Subsequent loss of a nitrogen molecule |

| [M-Br-N₂-HCN]⁺ | 243.0511 | Contraction of the diazepine ring |

Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

A general LC-HRMS method for the analysis of designer benzodiazepines can be adapted for this compound.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acidifier like formic acid.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is used for accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool for the separation and identification of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph: A standard GC system equipped with a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection: Splitless injection is often used for trace analysis.

-

Oven Program: A temperature gradient program is used to separate the analytes.

-

Mass Spectrometer: A quadrupole mass spectrometer is commonly used.

-

Ionization: Electron ionization (EI) at 70 eV is standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.5 | s |

| CH₂ | ~4.0 - 4.5 | m |

| Thiophene-H | ~7.0 - 7.2 | s |

| Aromatic-H | ~7.1 - 7.8 | m |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~12-15 |

| CH₂ | ~45-50 |

| Thiophene-C | ~115-135 |

| Aromatic-C | ~115-140 |

| C=N | ~160-170 |

| C-Br | ~100-110 |

Note: These are predicted values and should be used with caution. Experimental verification is necessary for accurate assignments.

Mechanism of Action: GABA-A Receptor Signaling

Like other benzodiazepines, this compound is believed to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system.

The binding of GABA to the GABA-A receptor opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound is thought to bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride influx and greater neuronal inhibition. This results in the sedative, anxiolytic, and muscle relaxant properties associated with this class of compounds.

Conclusion

This technical guide provides a summary of the available information on the synthesis and chemical characterization of this compound. While a complete experimental dataset is not publicly available, a plausible synthetic route has been outlined, and key analytical data from mass spectrometry have been presented. The mechanism of action via the GABA-A receptor is consistent with its classification as a thienotriazolodiazepine. Further research is needed to fully elucidate the detailed synthetic procedures and obtain comprehensive spectroscopic data, particularly experimental NMR spectra, for this compound. The information provided herein should serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and forensic science.

References

- 1. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Thieno-triazolo Designer Benzodiazepines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno-triazolo designer benzodiazepines represent a significant class of novel psychoactive substances (NPS). Structurally, they are characterized by a thiophene (B33073) ring fused to a triazolodiazepine core.[1] This guide provides a detailed examination of their core mechanism of action, focusing on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, and presents quantitative data, experimental protocols, and visual diagrams to elucidate their pharmacological properties.

Like classical benzodiazepines such as diazepam and triazolobenzodiazepines like alprazolam, thieno-triazolo derivatives primarily act as positive allosteric modulators (PAMs) of the GABA-A receptor.[1][2] This modulation enhances the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS), resulting in sedative, anxiolytic, hypnotic, and muscle relaxant properties.[3][4]

Core Mechanism of Action: GABA-A Receptor Modulation

The primary molecular target for thieno-triazolo benzodiazepines is the GABA-A receptor, a pentameric ligand-gated ion channel composed of five subunits that form a central chloride (Cl-) ion pore. The most common subunit combination in the brain consists of two α, two β, and one γ subunit.

The mechanism of action can be detailed as follows:

-

Binding to an Allosteric Site: Thieno-triazolo benzodiazepines do not bind to the same site as the endogenous ligand GABA (the orthosteric site). Instead, they bind to a distinct allosteric site, known as the benzodiazepine (B76468) (BZD) site. This high-affinity site is located at the interface between the α and γ subunits of the GABA-A receptor. The specific α subunit (e.g., α1, α2, α3, or α5) present in the receptor complex influences the pharmacological effect.

-

Conformational Change and Potentiation: The binding of a thieno-triazolo benzodiazepine to the BZD site induces a conformational change in the GABA-A receptor. This change increases the receptor's affinity for GABA.

-

Enhanced GABAergic Neurotransmission: By increasing GABA's affinity, these compounds enhance the effect of GABA that is already present. This leads to a more frequent opening of the chloride ion channel.

-

Neuronal Hyperpolarization: The increased influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane. This makes the neuron less likely to fire an action potential in response to excitatory stimuli.

-

CNS Depression: The cumulative effect of this enhanced inhibition across neuronal networks in the brain results in the characteristic CNS depressant effects of these compounds, including sedation and anxiety reduction.

It is crucial to note that these compounds are modulators, not direct agonists. In the absence of GABA, they have no effect on the chloride channel. Their modulatory effect is also self-limiting; they do not increase the channel's conductance beyond the maximum level that can be achieved by high concentrations of GABA alone.

Pharmacodynamics of Representative Compounds

While many designer benzodiazepines exist, comprehensive pharmacodynamic data is often limited to a few well-studied examples. Etizolam is a thienodiazepine derivative with a triazolo ring, making it a key compound for understanding this class.

Etizolam: Studies on recombinant human GABA-A receptors have shown that etizolam is a potent modulator. It binds with high affinity to the benzodiazepine site and effectively enhances GABA-induced chloride currents. For example, on receptors with the α1β2γ2S subunit combination, etizolam demonstrates significant potentiation of GABA-induced currents. The sedative effects of etizolam are primarily mediated by its action on α1-containing receptors, while its anxiolytic effects are linked to α2- and α3-containing receptors.

Flubrotizolam: this compound is another potent thieno-triazolo derivative known for its strong sedative and anxiolytic effects, which are observable even at sub-milligram doses. Its mechanism is consistent with other benzodiazepines, acting as a positive allosteric modulator at the GABA-A receptor to suppress central nervous system activity.

Quantitative Data Summary

The following table summarizes key quantitative pharmacodynamic parameters for etizolam, with the classical triazolobenzodiazepine alprazolam included for comparison. This data is derived from studies on recombinant human GABA-A receptors expressed in oocytes.

| Compound | Receptor Subunits | Binding Affinity (Ki, nmol/L) | Efficacy (EC₅₀, nmol/L) | Max Potentiation of GABA Current (%) | Reference |

| Etizolam | Rat Cortical Membranes | 4.5 | N/A | N/A | |

| α1β2γ2S | N/A | 92 | 73% | ||

| Alprazolam | Rat Cortical Membranes | 7.9 | N/A | N/A | |

| α1β2γ2S | N/A | 56 | 98% |

N/A: Not Applicable or Not Available in the cited source.

Experimental Protocols

The characterization of thieno-triazolo benzodiazepines involves a combination of binding and functional assays.

1. Radioligand Binding Assay (for Determining Binding Affinity, Ki)

-

Objective: To determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

-

Methodology:

-

Tissue Preparation: Membranes are prepared from a brain region rich in GABA-A receptors, such as the rat cerebral cortex.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the BZD site (e.g., [³H]flunitrazepam).

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., etizolam). The test compound competes with the radioligand for binding to the receptor.

-

Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for Determining Efficacy, EC₅₀)

-

Objective: To measure the functional potentiation of GABA-induced chloride currents by a test compound.

-

Methodology:

-

Receptor Expression: Messenger RNA (mRNA) encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S) is injected into Xenopus laevis oocytes. The oocytes then express functional receptors on their surface membranes.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. The voltage across the oocyte membrane is "clamped" at a fixed potential (e.g., -70 mV).

-

Drug Application: A low concentration of GABA (typically the EC₅-EC₂₀) is applied to the oocyte to elicit a baseline chloride current.

-

Co-application: Varying concentrations of the test compound (e.g., etizolam) are then co-applied with GABA. The potentiation of the GABA-induced current by the test compound is measured.

-

Data Analysis: A concentration-response curve is generated by plotting the potentiation against the concentration of the test compound. The EC₅₀, which is the concentration of the compound that produces 50% of its maximal effect, is determined from this curve.

-

Conclusion

The mechanism of action of thieno-triazolo designer benzodiazepines is centered on their role as positive allosteric modulators of the GABA-A receptor. By binding to the benzodiazepine site, they enhance the natural inhibitory function of GABA, leading to a decrease in neuronal excitability throughout the central nervous system. The specific pharmacological profile of each compound, including its potency and the balance of its sedative versus anxiolytic effects, is determined by its binding affinity and efficacy at different GABA-A receptor subunit combinations. The continued application of detailed experimental protocols, such as radioligand binding assays and electrophysiological recordings, is essential for characterizing the growing number of these novel psychoactive substances and understanding their potential risks and therapeutic applications.

References

Pharmacokinetics and pharmacodynamics of Flubrotizolam in preclinical models

Flubrotizolam: A Preclinical Profile of a Novel Thienotriazolodiazepine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available scientific information regarding the preclinical pharmacokinetics and pharmacodynamics of this compound. It is critical to note that, as a recently emerged designer drug, comprehensive, peer-reviewed preclinical data from controlled animal studies are largely absent from the public domain. The majority of available information is derived from in vitro metabolism studies and forensic toxicology reports.

Introduction

This compound is a potent thienotriazolodiazepine that appeared on the illicit market around 2021 as a "research chemical".[1][2] Structurally, it is an analog of the medically used benzodiazepine (B76468), brotizolam.[2][3] Like other benzodiazepines, its pharmacological effects are presumed to be mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4] While in silico studies suggest this compound possesses extraordinarily high biological activity, a lack of formal in vivo studies means its full pharmacokinetic and pharmacodynamic profile remains to be substantiated. This guide consolidates the existing data on its metabolism and provides a framework for its preclinical evaluation.

Pharmacodynamics (PD)

No formal preclinical pharmacodynamic studies in animal models have been published for this compound. The mechanism of action is inferred from its structural class.

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines bind to an allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel in the central nervous system. This binding potentiates the effect of the endogenous neurotransmitter GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron. This enhanced inhibitory signaling results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle-relaxant effects associated with this drug class.

Pharmacokinetics (PK)

Comprehensive in vivo pharmacokinetic data for this compound from preclinical animal models (e.g., plasma concentration-time profiles, bioavailability, volume of distribution) are not available. The primary focus of existing research has been on metabolic profiling using in vitro systems.

Metabolism

The metabolism of this compound has been investigated using human hepatocytes. The primary metabolic pathways involve Phase I hydroxylation followed by Phase II glucuronidation. Six distinct metabolites have been tentatively identified. These findings are consistent with the metabolism of its structural analog, brotizolam. Based on studies of similar compounds like flubromazolam, the hydroxylation is likely mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5.

Table 1: Summary of this compound Metabolites Identified in Human Hepatocytes

| Metabolite ID | Proposed Biotransformation | Phase of Metabolism |

|---|---|---|

| M1 | N-Glucuronide | Phase II |

| M2 | Reduced-hydroxy-N-glucuronide | Phase I & II |

| M3/M4 | 6-Hydroxy-glucuronide (diastereomers) | Phase I & II |

| M5 | α-Hydroxy-flubrotizolam | Phase I |

| M6 | 6-Hydroxy-flubrotizolam | Phase I |

Source: Data synthesized from multiple studies identifying metabolites in human hepatocyte incubations.

Excretion

The excretion profile of this compound has not been formally studied. However, by analogy to brotizolam, it is expected that less than 1% of the parent drug is excreted unchanged in urine, with the majority being eliminated as hydroxylated and conjugated metabolites.

Experimental Protocols

In Vitro Metabolism in Human Hepatocytes

This protocol describes a representative method for identifying metabolic pathways of a novel compound like this compound.

Objective: To identify and characterize Phase I and Phase II metabolites of this compound using an in vitro model.

Materials:

-

This compound reference standard

-

Cryopreserved human hepatocytes (pooled from multiple donors)

-

Hepatocyte thawing and plating media

-

Incubation medium (e.g., Williams' Medium E)

-

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) system

-

In silico prediction software (e.g., GLORYx)

Methodology:

-

In Silico Prediction: A SMILES string of the this compound structure is input into metabolite prediction software to generate a list of probable Phase I and Phase II metabolites. This list is used to guide the search during mass spectrometry data analysis.

-

Hepatocyte Revival: Cryopreserved hepatocytes are thawed in a water bath and suspended in thawing medium. The cells are centrifuged to form a pellet, which is then resuspended. Cell viability is assessed using a method like the Trypan blue exclusion assay.

-

Incubation: A known concentration of viable hepatocytes (e.g., 2 × 10^6 cells/mL) is incubated with a specific concentration of this compound (e.g., 10 µM) in incubation medium. The incubation is carried out in a controlled environment (e.g., 37°C, 5% CO2) for a set time, typically around 3 hours.

-

Sample Quenching & Preparation: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile). The sample is centrifuged to precipitate proteins, and the supernatant containing the parent drug and metabolites is collected for analysis.

-

UHPLC-HRMS/MS Analysis: The supernatant is injected into the UHPLC-HRMS/MS system. Chromatographic separation is performed, followed by high-resolution mass spectrometry to detect the parent compound and its metabolites based on their accurate mass. Data-dependent fragmentation (MS/MS) is used to elucidate the structures of the identified metabolites.

-

Data Analysis: The acquired mass spectrometry data is mined using software tools, comparing the detected masses against the in silico predicted metabolites and identifying novel biotransformations.

Proposed Preclinical Evaluation Workflow

Given the absence of published preclinical studies, the following diagram illustrates a typical, logical workflow for the pharmacokinetic and pharmacodynamic evaluation of a novel benzodiazepine analog like this compound.

Conclusion and Future Directions

The current understanding of this compound's pharmacology is limited, primarily focusing on its in vitro metabolism, which shows pathways common to other thienotriazolodiazepines. There is a significant knowledge gap regarding its in vivo pharmacokinetics and pharmacodynamics. To properly assess the potential risks and effects of this compound, rigorous preclinical studies are required. Future research should prioritize:

-

Receptor Binding Assays: Quantifying the binding affinity and functional activity of this compound at various GABA-A receptor subtypes.

-

In Vivo Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile in validated animal models to determine key parameters like half-life, clearance, and bioavailability.

-

In Vivo Pharmacodynamic Studies: Utilizing established animal models to quantify its potency and efficacy in producing anxiolytic, sedative, and other relevant behavioral effects.

-

PK/PD Modeling: Integrating pharmacokinetic and pharmacodynamic data to establish a clear relationship between drug exposure and pharmacological effect.

References

- 1. Exploring the Metabolism of this compound, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Metabolism of this compound, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Flubrotizolam in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flubrotizolam, a potent thieno-triazolo designer benzodiazepine (B76468), has emerged on the illicit drug market, necessitating a thorough understanding of its metabolic fate for forensic and clinical toxicology.[1][2][3][4][5] This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, with a focus on studies utilizing human liver microsomes. Due to the limited availability of research specifically on this compound with human liver microsomes, this guide also incorporates findings from studies with human hepatocytes and analogous benzodiazepines like Brotizolam and Flubromazolam to construct a detailed metabolic profile and propose experimental protocols. The primary metabolic pathways involve hydroxylation, mediated predominantly by cytochrome P450 enzymes, followed by glucuronidation. This document outlines detailed experimental methodologies, summarizes key metabolic products, and presents visual diagrams of the metabolic pathways and experimental workflows to aid researchers in the design and execution of in vitro metabolism studies of this compound.

Introduction

This compound is a novel psychoactive substance (NPS) belonging to the thieno-triazolo benzodiazepine class, which has gained attention in forensic and clinical toxicology due to its high potency. Understanding the metabolism of such compounds is crucial for identifying biomarkers of consumption and for predicting potential drug-drug interactions. In vitro models, particularly using human liver microsomes (HLMs), are a cornerstone in drug metabolism studies. HLMs are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of many xenobiotics.

While direct studies on this compound metabolism in HLMs are limited, research on its chloro-phenyl analog, Brotizolam, has identified CYP3A4 as the predominant enzyme responsible for its hydroxylation. Similarly, studies on other designer benzodiazepines like Flubromazolam have also implicated CYP3A4 and CYP3A5 in their metabolism. Research using human hepatocytes has identified several Phase I and Phase II metabolites of this compound, providing valuable insights into its biotransformation.

This guide synthesizes the available information to provide a detailed technical overview of the in vitro metabolism of this compound, focusing on a proposed methodology for HLM studies.

Metabolic Pathways of this compound

The metabolism of this compound primarily proceeds through Phase I hydroxylation followed by Phase II glucuronidation.

Phase I Metabolism

The primary Phase I metabolic reactions for this compound are hydroxylations at the α- and 6-positions of the molecule. Based on studies of the analogous compound Brotizolam, the key enzyme responsible for these reactions is likely CYP3A4.

Phase II Metabolism

Following hydroxylation, the resulting metabolites can undergo Phase II conjugation, primarily glucuronidation, to form more water-soluble compounds that are more readily excreted.

References

- 1. Exploring the Metabolism of this compound, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolut… [ouci.dntb.gov.ua]

- 2. Exploring the Metabolism of this compound, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Exploring the Metabolism of this compound, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 4. Exploring the Metabolism of this compound, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Flubrotizolam and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubrotizolam, a potent thienotriazolodiazepine derivative, has emerged as a significant compound of interest within the scientific community, particularly in the fields of pharmacology and forensic science. As a designer drug, its structural elucidation is paramount for the development of analytical detection methods, understanding its pharmacological and toxicological profile, and for enabling targeted drug development efforts. This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of this compound and its analogs. The guide details the application of key analytical techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, supplemented with detailed experimental protocols and data presented in a comparative format.

General Information and Chemical Properties

This compound, scientifically known as 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine, is a synthetic compound structurally related to the benzodiazepine (B76468) class of drugs. Its core structure features a thieno-fused triazolodiazepine ring system, with key substitutions of a bromine atom, a 2-fluorophenyl group, and a methyl group, which are critical to its biological activity.

| Property | Value | Reference |

| IUPAC Name | 4-bromo-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

| CAS Number | 57801-95-3 | |

| Molecular Formula | C15H10BrFN4S | |

| Molecular Weight | 377.2 g/mol |

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds like this compound, providing precise mass measurements that allow for the determination of elemental composition. Coupled with tandem mass spectrometry (MS/MS), it offers detailed insights into the fragmentation patterns, which are crucial for identifying the core structure and the positions of substituents.

LC-HRMS/MS Fragmentation of this compound

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the premier method for the analysis of this compound in various matrices. In positive ionization mode, this compound typically exhibits a protonated molecule [M+H]+. The fragmentation of this precursor ion provides a characteristic fingerprint for the molecule.

Table 2.1: Key Mass Fragments of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Structure/Loss | Reference |

| 376.9862 | 348.9785 | Loss of N2 | |

| 376.9862 | 298.0676 | Loss of C3H3N2 | |

| 376.9862 | 269.9680 | Loss of C4H3N3 | |

| 376.9862 | 242.9620 | Loss of C5H3N4 |

Note: The fragmentation pattern of benzodiazepines can be complex and may involve ring contractions and rearrangements.

Experimental Protocol: LC-HRMS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a UHPLC system coupled to a high-resolution mass spectrometer.

-

Sample Preparation:

-

For reference standards, dissolve in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of 1 mg/mL (stock solution).

-

Prepare working solutions by diluting the stock solution with the initial mobile phase composition.

-

For biological matrices, perform a protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analyte.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Scan Mode: Full scan for precursor ion identification and data-dependent MS/MS for fragmentation analysis.

-

Collision Energy: Ramped or stepped collision energies (e.g., 10-40 eV) to obtain comprehensive fragmentation information.

-

Resolution: Set to a high resolving power (e.g., > 70,000 FWHM) to enable accurate mass measurements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the fluorophenyl and thieno rings, the methyl group, and the methylene (B1212753) protons of the diazepine (B8756704) ring.

Table 3.1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Fluorophenyl) | 7.0 - 7.8 | m | - |

| Aromatic (Thieno) | 7.0 - 7.5 | s | - |

| Methylene (CH₂) | 4.0 - 5.0 | m | - |

| Methyl (CH₃) | 2.0 - 2.5 | s | - |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the fluorine atom will lead to C-F coupling, which can be observed as splitting of the signals for the carbons in the fluorophenyl ring.

Table 3.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-F) | 155 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic (C) | 115 - 150 |

| C=N | 160 - 170 |

| C-Br | 110 - 120 |

| Methylene (CH₂) | 40 - 50 |

| Methyl (CH₃) | 10 - 20 |

Note: These are predicted values and actual experimental data may vary.

Infrared (FTIR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups in its structure.

Table 4.1: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2950 - 2850 | Aliphatic C-H | Stretching |

| 1620 - 1580 | C=N (Imine) | Stretching |

| 1600 - 1450 | Aromatic C=C | Stretching |

| 1250 - 1150 | C-F | Stretching |

| 700 - 600 | C-Br | Stretching |

| 700 - 600 | C-S | Stretching |

Synthesis of this compound and Analogs

A plausible synthetic route for this compound can be derived from established methods for the synthesis of thienotriazolodiazepines. A general approach involves the construction of the thienodiazepine core followed by the annulation of the triazole ring.

General Synthetic Strategy

Experimental Protocol: General Synthesis of a Thienotriazolodiazepine Analog

This protocol describes a generalized method that can be adapted for the synthesis of this compound and its analogs.

-

Synthesis of the Thienodiazepine Core:

-

React a suitable 2-amino-3-aroylthiophene with a haloacetyl halide to form the corresponding amide.

-

Cyclize the amide in the presence of a base (e.g., ammonia) to form the thienodiazepinone.

-

-

Thionation:

-

Treat the thienodiazepinone with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a high-boiling solvent like toluene (B28343) or xylene to yield the corresponding thienodiazepinethione.

-

-

Triazole Ring Annulation:

-

React the thienodiazepinethione with a hydrazine (B178648) derivative (e.g., acetylhydrazine for a methyl-substituted triazole ring) in a suitable solvent like ethanol (B145695) or butanol under reflux conditions to facilitate the cyclocondensation reaction, yielding the final thienotriazolodiazepine product.

-

-

Purification:

-

The final product can be purified using standard techniques such as recrystallization or column chromatography.

-

Metabolic Fate of this compound

Understanding the metabolic pathways of this compound is crucial for identifying its metabolites, which can serve as biomarkers for consumption in toxicological screenings. In vitro studies using human liver microsomes or hepatocytes are commonly employed for this purpose.

Major Metabolic Pathways

The primary metabolic transformations of this compound are phase I hydroxylation and subsequent phase II glucuronidation.

-

Hydroxylation: The methyl group and the diazepine ring are susceptible to hydroxylation, leading to the formation of α-hydroxy and 6-hydroxy metabolites.

-

Glucuronidation: The hydroxylated metabolites can then be conjugated with glucuronic acid to form more water-soluble glucuronides, which are readily excreted.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes (HLMs)

-

Incubation Mixture:

-

Prepare an incubation mixture containing HLMs, a NADPH-regenerating system, and a phosphate (B84403) buffer (pH 7.4).

-

Pre-incubate the mixture at 37 °C.

-

-

Initiation of Reaction:

-

Add this compound (dissolved in a small amount of organic solvent) to the pre-warmed incubation mixture to initiate the metabolic reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37 °C for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge the mixture to precipitate the proteins.

-

Analyze the supernatant using LC-HRMS/MS to identify the formed metabolites.

-

Conclusion

The chemical structure elucidation of this compound and its analogs is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. High-resolution mass spectrometry provides the initial, crucial information on elemental composition and fragmentation, while NMR and FTIR spectroscopy are essential for the definitive confirmation of the molecular structure. The synthesis of these compounds allows for the generation of reference standards and the exploration of structure-activity relationships. Furthermore, understanding the metabolic fate of this compound is critical for its detection in biological systems. The methodologies and data presented in this guide provide a robust framework for researchers and scientists working with this important class of compounds. Further research to obtain and publish detailed NMR and FTIR spectra of this compound will be invaluable to the scientific community.

References

A Deep Dive into Potent Thieno-triazolo Benzodiazepines: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive literature review of potent thieno-triazolo benzodiazepines. This document details their core pharmacology, quantitative data, and the experimental protocols used to characterize them, with a focus on key compounds such as brotizolam and etizolam.

Thieno-triazolo benzodiazepines are a class of psychoactive compounds that are structurally analogous to benzodiazepines. They are characterized by a thiophene (B33073) ring fused to a diazepine (B8756704) ring, which is in turn fused to a triazole ring. These compounds act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This modulation enhances the effect of GABA, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

Quantitative Pharmacological Data

The potency and efficacy of thieno-triazolo benzodiazepines are determined by their binding affinity to the GABA-A receptor and their ability to potentiate GABA-induced chloride currents. The following tables summarize key quantitative data for representative compounds from this class.

| Compound | GABAA Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Etizolam | Rat Cortical Membranes | 4.5 | [1] |

| Triazolam | α1β3γ2 | 1.3 ± 0.2 | [2] |

| α2β3γ2 | 1.5 ± 0.2 | [2] | |

| α3β3γ2 | 1.8 ± 0.3 | [2] | |

| α5β3γ2 | 2.5 ± 0.4 | [2] | |

| XLi-JY-DMH | α1β3γ2 | 16.9 ± 2.5 | |

| α2β3γ2 | 10.4 ± 1.5 | ||

| α3β3γ2 | 12.6 ± 1.8 | ||

| α5β3γ2 | 10.0 ± 1.4 | ||

| SH-TRI-108 | α1β3γ2 | 45.7 ± 6.4 | |

| α2β3γ2 | 31.6 ± 4.4 | ||

| α3β3γ2 | 41.2 ± 5.8 | ||

| α5β3γ2 | 38.9 ± 5.4 |

| Compound | GABAA Receptor Subtype | Efficacy (% Potentiation of GABA-induced Current) | EC50 (nM) | Reference |

| Etizolam | α1β2γ2S | 73% | 92 | |

| α2β2γ2S | Similar to alprazolam | Not specified | ||

| α3β2γ2S | Similar to alprazolam | Not specified |

| Compound | Species | Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |

| Brotizolam | Human | Oral (0.50 mg) | 7.3 ± 3.1 ng/mL | 1.1 ± 1.0 h | 5.0 ± 1.1 h | 70 ± 24% | |

| Etizolam | Human | Oral (0.5 mg) | 8.3 ng/mL | ~0.9 h | 3.4 h | 93% |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of thieno-triazolo benzodiazepines.

Synthesis of Thieno-triazolo Benzodiazepines

General Procedure for the Synthesis of 8-chloro-6-phenyl-1-(substituted)-4H-triazolo[4,3-α]benzodiazepine:

A solution of 2-hydrazino-1,4-benzodiazepine (1 mmol) and an appropriate aldehyde (1 mmol) in 20 ml of dichloromethane (B109758) is stirred for 30 minutes. This is followed by the addition of Diacetoxy iodobenzene (B50100) (1.5 mmol), and the reaction is stirred for another 30 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the organic layer is washed with a 10% aqueous sodium bicarbonate solution and dried over sodium sulfate (B86663) to yield the final product.

Improved Synthesis of Etizolam:

An improved synthesis of etizolam starts from 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene. This raw material undergoes acetylation and then cyclization in ethanol (B145695) with urotropin to form a key intermediate. The target product, etizolam, is then obtained from this intermediate via sulfuration and cyclization, with a total yield of 56.4% over the four steps. This method offers advantages such as a shorter synthetic route, milder reaction conditions, simpler operation, and higher yield.

Radioligand Binding Assay for GABAA Receptor Affinity

This assay determines the binding affinity of a compound to the benzodiazepine (B76468) site on the GABAA receptor.

-

Membrane Preparation: Rat cortical membranes are prepared as the source of GABAA receptors. The tissue is homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

-

Incubation: The membrane preparation (containing a specific amount of protein, e.g., 100 µg) is incubated with a radioligand (e.g., [3H]flunitrazepam or [3H]-Flumazenil) and various concentrations of the test compound. The incubation is typically carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 35 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine (e.g., diazepam). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for Functional Activity

This technique measures the ability of a compound to potentiate GABA-induced chloride currents in cells expressing specific GABAA receptor subtypes.

-

Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the GABAA receptor.

-

Whole-Cell Patch Clamp Recordings: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell.

-

Drug Application: A solution containing a low concentration of GABA (that elicits a small current) is applied to the cell. Subsequently, the same concentration of GABA is co-applied with various concentrations of the test compound.

-

Data Acquisition and Analysis: The potentiation of the GABA-induced current by the test compound is measured. The EC50 value (the concentration of the compound that produces 50% of the maximal potentiation) and the maximum potentiation are determined from the dose-response curve.

In Vivo Behavioral Assay: Elevated Plus-Maze (EPM) for Anxiolytic Effects

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.

-

Procedure: Rodents are placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

-

Drug Administration: The test compound or vehicle is administered to the animals at a specific time before the test.

-

Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.

Visualizations

GABAA Receptor Signaling Pathway

Caption: GABAA receptor signaling pathway and modulation by thieno-triazolo benzodiazepines.

Experimental Workflow for Thieno-triazolo Benzodiazepine Characterization

Caption: A typical experimental workflow for the characterization of novel thieno-triazolo benzodiazepines.

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: Logical relationship illustrating the Structure-Activity Relationship (SAR) of thieno-triazolo benzodiazepines.

References

- 1. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor [frontiersin.org]

In Silico Prediction of Flubrotizolam Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to predict the metabolic fate of Flubrotizolam, a potent thieno-triazolo designer benzodiazepine. The document outlines the in silico prediction process, summarizes the predicted and experimentally verified metabolites, and details the experimental protocols for validation.

Introduction to In Silico Metabolite Prediction

The prediction of a drug's metabolic pathway is a critical step in the drug discovery and development process.[1] In silico, or computational, methods offer a rapid and cost-effective approach to identify potential metabolites, which can inform subsequent in vitro and in vivo studies.[1][2] These predictive models are broadly categorized into ligand-based and structure-based approaches.[2] Ligand-based methods rely on the chemical structure of the drug to predict its metabolic fate, while structure-based approaches consider the interaction between the drug and metabolic enzymes.[2]

For this compound, a novel psychoactive substance that emerged on the illicit market in 2021, understanding its metabolism is crucial for clinical and forensic toxicology. In silico prediction tools have been employed to anticipate its biotransformation, followed by experimental validation to confirm the presence of these metabolites.

In Silico Prediction of this compound Metabolites

A key study on this compound metabolism utilized a web-based machine learning and prediction model, GLORYx, to simulate its phase I and phase II metabolic reactions in humans. The prediction was based on the Simplified Molecular Input Line Entry System (SMILES) of the this compound molecule.

The in silico analysis predicted a number of potential first and second-generation metabolites, primarily formed through hydroxylation, sulfation, methylation, and glucuronidation reactions. Specifically, the prediction studies resulted in 10 first-generation and 13 second-generation metabolites. Phenyl hydroxylation and subsequent phase II reactions were the most commonly predicted transformations. Other anticipated reactions included hydroxylation at the pyrazole (B372694) ring, carboxylation, sulfide (B99878) oxidation, and glutathionylation.

Experimental Validation and Identified Metabolites

The in silico predictions were followed by in vitro experiments using pooled human hepatocytes to validate the computational findings. The metabolites formed after a 3-hour incubation were analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

This experimental validation identified six metabolites in the human hepatocyte incubations. However, it is noteworthy that the in silico predictions did not perfectly align with the experimental results, underscoring the necessity of empirical validation in metabolite identification studies. While the prediction tools can guide the analytical search for metabolites, they may not always accurately anticipate the complete metabolic profile.

The identified metabolites of this compound from the in vitro study are summarized in the table below.

| Metabolite ID | Proposed Structure | Metabolic Reaction |

| M1 | N-glucuronide | Glucuronidation |

| M2 | Reduced-hydroxy-N-glucuronide | Reduction, Hydroxylation, Glucuronidation |

| M3/M4 | 6-hydroxy-glucuronide (diastereomers) | Hydroxylation, Glucuronidation |

| M5 | α-hydroxy-flubrotizolam | Hydroxylation |

| M6 | 6-hydroxy-flubrotizolam | Hydroxylation |

Data sourced from a study on this compound metabolism using human hepatocytes.

Based on these findings, it is recommended that analytical methods for detecting this compound consumption should target the parent compound and its hydroxylated metabolites, particularly after enzymatic hydrolysis of glucuronides in biological samples.

Experimental Protocols

In Silico Metabolite Prediction

-

Tool: GLORYx (a web-based machine learning prediction model).

-

Input: The Simplified Molecular Input Line Entry System (SMILES) representation of the this compound structure.

-

Prediction Parameters: The model was configured to simulate phase I and phase II metabolic reactions in humans.

In Vitro Metabolism in Human Hepatocytes

-

Biological Matrix: Ten-donor-pooled human hepatocytes.

-

Incubation: this compound was incubated with the hepatocytes for 3 hours.

-

Analysis: The incubates were analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the formed metabolites.

-

Data Mining: Software-aided data mining was used to support the identification of metabolites.

Visualizing Metabolic Pathways and Workflows

Proposed Metabolic Pathway of this compound

References

Methodological & Application

Application Note: Quantification of Flubrotizolam in Whole Blood by LC-MS/MS

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Flubrotizolam in whole blood. This compound is a potent novel thieno-triazolo designer benzodiazepine (B76468) that has emerged on the illicit drug market.[1][2][3] The accurate quantification of this compound in biological matrices is essential for clinical and forensic toxicology.[1][4] This method utilizes a straightforward protein precipitation procedure for sample preparation and a robust LC-MS/MS protocol for detection. While a fully validated method for this compound is not extensively documented, this protocol is based on established methodologies for similar designer benzodiazepines and provides a strong framework for researchers.

Introduction

The rise of new psychoactive substances (NPS), particularly designer benzodiazepines, presents a significant challenge for toxicological analysis. This compound, a potent analog of the medically used Brotizolam, has been identified in the illicit market since 2021. Due to its high potency, there is a critical need for sensitive analytical methods to detect and quantify this compound in biological samples for both forensic investigations and clinical diagnostics. LC-MS/MS has become the gold standard for such analyses due to its superior sensitivity, specificity, and precision, especially for low-concentration analytes in complex matrices like blood. This document provides a comprehensive protocol for the quantification of this compound in whole blood.

Materials and Reagents

-

Analytes: this compound reference standard

-

Internal Standard (IS): this compound-d4 (recommended) or Diazepam-d5

-

Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Water (LC-MS Grade)

-

Additives: Formic Acid (LC-MS Grade)

-

Control Matrix: Drug-free whole blood

Experimental Protocols

-

Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

Spiking: Spike the appropriate working solutions into drug-free whole blood to prepare calibrators and QCs at desired concentrations.

This protocol is a rapid and effective method for extracting this compound from whole blood.

-

Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and inject into the LC-MS/MS system.

For cleaner extracts and potentially lower limits of detection, an SPE protocol can be employed.

-

Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

-

To 0.5 mL of blood, add the internal standard.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove interferences.

-

Elute the analyte with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

LC-MS/MS Method

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | UHPLC System |

| Column | C18 or Biphenyl Analytical Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | See Table 1 |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

| Parameter | Recommended Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp | 550°C |

| IonSpray Voltage | 4500 V |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

Table 2: Proposed MRM Transitions for this compound and Internal Standard (IS) Note: These transitions are proposed based on the compound structures and require empirical optimization for collision energy (CE) and other parameters on the target instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | CE (eV) |

| This compound | 377.0 | To be optimized | 50 | Opt. |

| This compound | 377.0 | To be optimized | 50 | Opt. |

| Diazepam-d5 (IS) | 290.1 | 198.1 | 50 | Opt. |

| Diazepam-d5 (IS) | 290.1 | 154.1 | 50 | Opt. |

Method Performance (Representative Data)

The following table summarizes typical performance characteristics for LC-MS/MS methods quantifying designer benzodiazepines in blood, which can be used as a target for method validation.

Table 3: Representative Method Performance Characteristics

| Parameter | Target Value |

|---|---|

| Linear Range | 0.5 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |

| Matrix Effect | Minimal and compensated by Internal Standard |

| Recovery | Consistent and reproducible (>70%) |

Data Visualization

Caption: A diagram of the complete experimental workflow.

Caption: Logical flow of ions through the mass spectrometer.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in whole blood. The protein precipitation sample preparation is rapid and effective, while the LC-MS/MS parameters offer high specificity. This application note serves as a complete guide for researchers in clinical and forensic laboratories to develop and validate a method for the analysis of this potent designer benzodiazepine. Final optimization and validation of the method are necessary to ensure performance meets laboratory-specific requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Metabolism of this compound, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolut… [ouci.dntb.gov.ua]

- 3. Exploring the Metabolism of this compound, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Revolutionizing Drug Metabolism Studies: A UHPLC-HRMS/MS Protocol for the Identification of Flubrotizolam Metabolites

Abstract

The emergence of novel psychoactive substances (NPS) presents a significant challenge to clinical and forensic toxicology. Flubrotizolam, a potent thieno-triazolo designer benzodiazepine (B76468), has recently surfaced on the illicit drug market, necessitating the development of robust analytical methods for its detection and the characterization of its metabolic fate.[1][2][3][4] This application note provides a detailed protocol for the identification of this compound metabolites using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS). The described methodology is crucial for researchers, scientists, and drug development professionals involved in the study of NPS metabolism and the development of reliable diagnostic tools.

Introduction

This compound is a designer benzodiazepine with potent sedative and hypnotic effects.[4] Understanding its metabolism is paramount for identifying unique biomarkers of consumption, which can aid in clinical diagnosis and forensic investigations. In vitro studies utilizing human hepatocytes have been instrumental in elucidating the primary biotransformation pathways of this compound. This protocol outlines a comprehensive workflow, from in silico prediction of metabolites and in vitro hepatocyte incubation to sample preparation and final analysis by UHPLC-HRMS/MS.

In Silico Metabolite Prediction

Prior to in vitro experimentation, computational tools can predict potential metabolites, guiding the analytical search. Web-based platforms that employ machine learning and rule-based systems are valuable for simulating phase I and phase II metabolic reactions.

Protocol:

-

Obtain the Simplified Molecular-Input Line-Entry System (SMILES) string for this compound.

-

Utilize an in silico metabolite prediction tool (e.g., GLORYx, MetaPredictor, SMARTCyp) to simulate human phase I and phase II metabolism.

-

Generate a list of predicted metabolites, including their chemical structures and molecular formulas.

-

This list will be used to create an inclusion list for the targeted analysis in the HRMS/MS data acquisition.

In Vitro Metabolism: Human Hepatocyte Incubation

Incubation of this compound with pooled human hepatocytes provides a reliable in vitro model to study its metabolic pathways in a biologically relevant system.

Protocol:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

Thaw cryopreserved pooled human hepatocytes according to the manufacturer's instructions.

-

Incubate the hepatocytes with a working solution of this compound at a final concentration of 10 µM in incubation medium.

-

Maintain the incubation at 37°C in a humidified incubator with 5% CO2 for a specified time course (e.g., 3 hours).

-

At the end of the incubation period, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the mixture to pellet cellular debris.

-

Collect the supernatant for further sample preparation and analysis.

Sample Preparation from Biological Matrices

Effective sample preparation is critical for removing interferences and concentrating the analytes of interest from complex biological matrices. Protocols for urine and whole blood are provided below.

Solid-Phase Extraction (SPE) for Human Urine

-

To 1 mL of urine, add an internal standard and 500 µL of acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase (5,000 units/mL).

-

Vortex and incubate at 65°C for 1-2 hours to hydrolyze glucuronide conjugates.

-

Allow the sample to cool to room temperature.

-

Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% acetonitrile).

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the analytes with 1 mL of an appropriate elution solvent (e.g., ethyl acetate/ammonium hydroxide, 98:2 v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for UHPLC-HRMS/MS analysis.

Liquid-Liquid Extraction (LLE) for Whole Blood

-

To 0.5 mL of whole blood in a glass tube, add an internal standard.

-

Add 1.75 mL of 4.5% ammonia (B1221849) solution and 10 mL of an immiscible organic solvent (e.g., 1-chlorobutane).

-

Mix thoroughly on a mechanical mixer for 10 minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

UHPLC-HRMS/MS Analysis

This section details the instrumental parameters for the separation and detection of this compound and its metabolites.

UHPLC Conditions

| Parameter | Value |

| Column | Kinetex® Biphenyl C18 (150 x 2.1 mm, 2 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.00 | |

| 1.00 | |

| 12.00 | |

| 14.00 | |

| 14.10 | |

| 18.00 |

HRMS/MS Conditions

| Parameter | Value |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |

| Spray Voltage | 3.5 kV |

| Capillary Temperature | 300°C |

| Auxiliary Gas Temperature | 300°C |

| Sheath Gas Flow Rate | 50 arbitrary units |

| Auxiliary Gas Flow Rate | 5 arbitrary units |

| S-Lens RF Level | 50 |

| Scan Mode | Full Scan dd-MS2 (Data-Dependent Acquisition) |

| Full Scan Resolution | 70,000 |

| Full Scan Range | m/z 200-700 |

| MS/MS Resolution | 17,500 |

| Collision Energy (NCE) | Stepped (30, 50, 70) |

Data Presentation

The analysis of this compound metabolites in human hepatocytes revealed the presence of six metabolites. The quantitative data, based on peak areas from the UHPLC-HRMS/MS analysis, are summarized in the table below.

| Metabolite ID | Biotransformation | Retention Time (min) | [M+H]+ (m/z) | Peak Area (arbitrary units) |

| This compound | Parent Drug | 15.08 | 376.9862 | 5.2 x 10^7 |

| M1 | N-Glucuronidation | 10.24 | 553.0195 | 8.5 x 10^5 |

| M2 | Reduced-hydroxy-N-glucuronide | 11.21 | 571.0300 | 1.2 x 10^6 |

| M3 | 6-Hydroxy-glucuronide | 11.83 | 569.0144 | 3.7 x 10^6 |

| M4 | 6-Hydroxy-glucuronide | 12.11 | 569.0144 | 2.1 x 10^6 |

| M5 | α-Hydroxy-flubrotizolam | 13.54 | 392.9811 | 9.8 x 10^5 |

| M6 | 6-Hydroxy-flubrotizolam | 14.23 | 392.9811 | 4.5 x 10^6 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound metabolite identification.

This compound Metabolic Pathway

References

Application Note: In Vitro Metabolism of Flubrotizolam Using Cryopreserved Human Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the incubation of the novel psychoactive substance (NPS) Flubrotizolam with cryopreserved human hepatocytes to characterize its metabolic stability and identify primary metabolites.

Introduction

Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies, as they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.[1][2][3][4] this compound, a potent thieno-triazolo designer benzodiazepine, has emerged on the illicit market, making it crucial for clinical and forensic toxicology to identify its markers of consumption.[5] This protocol details a robust method for incubating this compound with suspension cultures of pooled cryopreserved human hepatocytes to determine its metabolic fate. Such assays can predict the intrinsic clearance of compounds, identify the number of metabolites formed, and evaluate the potential for toxic metabolite formation.

Materials and Reagents

2.1 Cells and Media

-

Cryopreserved Human Hepatocytes, Pooled Donors (e.g., from BioIVT, Thermo Fisher Scientific)

-

Hepatocyte Plating Medium (HPM)

-

Hepatocyte Maintenance Medium (HMM)

-

Williams' Medium E

-

Fetal Bovine Serum (FBS)

-

Dexamethasone

-

Insulin

-

Gentamicin

2.2 Chemicals and Consumables

-

This compound (analytical grade)

-

Dimethyl Sulfoxide (DMSO, cell culture grade)

-

Collagen I, Rat Tail

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue Solution

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

24-well tissue culture-treated plates

-

Reagent reservoirs

-

Micropipettes and sterile tips

-

Deep-well plates for sample collection

Experimental Protocols

Preparation of Collagen-Coated Plates

-

In a sterile biological safety cabinet, add 200 µL of Collagen I coating solution to each well of a 24-well plate.

-

Ensure complete coverage of the well bottom by gently tilting the plate.

-

Incubate at 37°C in a humidified incubator for at least 2 hours.

-

Aspirate the collagen solution carefully and wash each well twice with 0.5 mL of sterile PBS.

-

Aspirate the final PBS wash completely before cell seeding. Plates can be prepared in advance and stored at 4°C.

Thawing and Plating of Cryopreserved Human Hepatocytes

-

Pre-warm Hepatocyte Plating Medium (HPM) to 37°C in a water bath.

-

Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until only a small ice crystal remains (typically < 2 minutes).

-

Decontaminate the vial exterior with 70% ethanol.

-

Immediately transfer the cell suspension from the vial into a conical tube containing pre-warmed HPM.

-

Centrifuge the cell suspension at 100 x g for 10 minutes at room temperature.

-

Carefully aspirate the supernatant without disturbing the cell pellet.

-

Gently resuspend the cell pellet in fresh HPM.

-

Determine cell viability and density using the Trypan Blue exclusion method. Viability should be ≥ 70%.

-

Dilute the hepatocyte suspension to a final working concentration of 0.5 x 10⁶ viable cells/mL in HPM.

Incubation Protocol for Metabolic Stability

-

Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the incubation should not exceed 0.1% to avoid solvent-induced toxicity or enzyme modulation.

-

Prepare the final dosing solution by diluting the this compound stock into pre-warmed HPM to achieve the desired final concentration (e.g., 1 µM). Also prepare a vehicle control medium containing the same percentage of DMSO.

-

Add 0.5 mL of the this compound dosing solution or vehicle control to the appropriate wells of the collagen-coated 24-well plate.

-

To initiate the metabolic reaction, add 0.5 mL of the hepatocyte suspension (0.5 x 10⁶ cells/mL) to each well, resulting in a final volume of 1.0 mL and a final cell density of 0.25 x 10⁶ cells/mL.

-

Place the plates in a humidified incubator at 37°C, 5% CO₂, on a plate rocker set to a gentle speed (e.g., 150 RPM) to keep the cells in suspension.

-

At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding an equal volume (1.0 mL) of ice-cold acetonitrile to the corresponding wells. The 0-minute time point serves as the baseline.

-

Transfer the contents of the terminated wells to a deep-well plate.

-

Centrifuge the samples at >3000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

-

Carefully collect the supernatant for subsequent bioanalysis (e.g., LC-MS/MS).

Data Presentation

Quantitative data from the metabolic stability assay should be structured for clarity. The depletion of the parent compound over time is used to calculate key metabolic parameters.

Table 1: Metabolic Stability of this compound in Human Hepatocytes

| Time Point (min) | This compound Concentration (µM) | Percent Remaining (%) |

|---|---|---|

| 0 | 1.00 | 100.0 |

| 15 | 0.85 | 85.0 |

| 30 | 0.72 | 72.0 |

| 60 | 0.51 | 51.0 |

| 120 | 0.26 | 26.0 |

| 240 | 0.07 | 7.0 |

Table 2: Calculated Pharmacokinetic Parameters